5-(Diethylamino)-2-[(E)-({2-[(E)-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino]phenyl}imino)methyl]phenol
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Overview
Description
5-(Diethylamino)-2-[(E)-({2-[(E)-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino]phenyl}imino)methyl]phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple diethylamino groups and phenolic structures, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-[(E)-({2-[(E)-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino]phenyl}imino)methyl]phenol typically involves multi-step organic reactions. One common method includes the condensation of diethylamino-substituted benzaldehydes with diethylamino-substituted anilines under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with the temperature carefully controlled to optimize yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(Diethylamino)-2-[(E)-({2-[(E)-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino]phenyl}imino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the imine groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Diethylamino)-2-[(E)-({2-[(E)-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino]phenyl}imino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which 5-(Diethylamino)-2-[(E)-({2-[(E)-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino]phenyl}imino)methyl]phenol exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: This compound can interact with proteins and nucleic acids, influencing their structure and function.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)phenyl]imino}methyl)phenol: Shares similar structural features but differs in the position of functional groups.
Tetra (4-(diethylamino)phenyl)ethene: Another diethylamino-functionalized compound with distinct photophysical properties.
Uniqueness
5-(Diethylamino)-2-[(E)-({2-[(E)-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino]phenyl}imino)methyl]phenol is unique due to its combination of multiple diethylamino groups and phenolic structures, which confer specific reactivity and photophysical characteristics.
Properties
Molecular Formula |
C28H34N4O2 |
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Molecular Weight |
458.6 g/mol |
IUPAC Name |
5-(diethylamino)-2-[[2-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C28H34N4O2/c1-5-31(6-2)23-15-13-21(27(33)17-23)19-29-25-11-9-10-12-26(25)30-20-22-14-16-24(18-28(22)34)32(7-3)8-4/h9-20,33-34H,5-8H2,1-4H3 |
InChI Key |
JAGCZZIZUSBRSB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NC2=CC=CC=C2N=CC3=C(C=C(C=C3)N(CC)CC)O)O |
Origin of Product |
United States |
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